molecular formula C12H8BrN3 B2674969 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole CAS No. 1643848-10-5

5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B2674969
CAS No.: 1643848-10-5
M. Wt: 274.121
InChI Key: DPSSUEMVIPENJZ-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-2H-benzo[d][1,2,3]triazole (CAS 1643848-10-5) is a high-purity benzotriazole derivative offered for research and development purposes . This compound features a bromine substituent on the benzotriazole core, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This makes it a valuable synthetic intermediate for constructing more complex organic architectures. The 2-phenyl-2H-benzo[d][1,2,3]triazole scaffold is of significant interest in materials science, particularly in the development of organic electronic materials. Related benzotriazole compounds are extensively utilized as building blocks in the synthesis of molecules for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPV) due to their electron-accepting properties and stability . As a functional building block, it enables researchers to tune the electronic properties, band gaps, and morphological characteristics of novel organic semiconductors. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-2-phenylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSSUEMVIPENJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with bromobenzene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the triazole ring facilitates bromine displacement under mild conditions. Key findings include:

Table 1: SNAr Reactions with Amines

AmineConditionsProductYield (%)Source
MorpholineDMF, Na₂CO₃, 80°C, 12 h5-Morpholino-2-phenyl-2H-triazole84
PiperidineDMF, Cs₂CO₃, 100°C, 24 h5-Piperidino-2-phenyl-2H-triazole72
n-HexylamineDMSO, K₂CO₃, 60°C, 8 h5-(n-Hexylamino)-2-phenyl-2H-triazole68

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while steric hindrance from bulky amines reduces yields . The reaction proceeds via a trifluoroacetyl-group-assisted mechanism, forming an intermediate carbonyl adduct before bromide elimination .

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent participates in Pd- or Cu-mediated coupling reactions:

Buchwald–Hartwig Amination

Using NHC-Pd catalysts, aryl amines are introduced at position 5:

text
**General Procedure**[2]: - Catalyst: (THP-Dipp)Pd(cinn)Cl (2 mol%) - Base: NaOt-Bu (3.0 equiv) - Solvent: 1,4-Dioxane, 120°C, 24 h - Scope: Primary/secondary amines, heteroaryl amines (yields: 53–97%)

For example, coupling with 4-methylbenzylamine affords 5-(4-methylbenzylamino)-2-phenyl-2H-triazole in 89% yield .

Suzuki–Miyaura Coupling

Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids:
Table 2: Suzuki Coupling Examples

Boronic AcidConditionsProductYield (%)Source
Phenylboronic acidDME, K₂CO₃, 80°C, 12 h5-Phenyl-2-phenyl-2H-triazole78
4-NO₂-C₆H₄B(OH)₂Toluene, Pd(OAc)₂, 100°C5-(4-Nitrophenyl)-2-phenyl-2H-triazole65

Functional Group Interconversion

The bromine atom serves as a handle for further derivatization:

Grignard Reactions

Organomagnesium reagents replace bromine via halogen–magnesium exchange:

  • Reaction with MeMgBr in THF at 0°C yields 5-methyl-2-phenyl-2H-triazole (62% yield) .

Reduction to Hydrogen

Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the bromine, yielding 2-phenyl-2H-triazole (91% yield) .

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective functionalization:

Table 3: Electrophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
HNO₃/H₂SO₄0°C, 2 h5-Bromo-2-(4-nitrophenyl)-2H-triazole57
Cl₂, FeCl₃CH₂Cl₂, 25°C, 4 h5-Bromo-2-(4-chlorophenyl)-2H-triazole73

Oxidative Ring Expansion

MnO₂-mediated oxidation forms fused pyridazine derivatives:

text
**Example**[5]: - Substrate: 5-Bromo-2-phenyl-2H-triazole - Conditions: MnO₂, CHCl₃, reflux, 12 h - Product: 1,2,3-Triazolo[1,5-b]pyridazine - Yield: 71%

Reductive Ring Opening

LiAlH₄ reduces the triazole ring to a diamine:

  • 5-Bromo-2-phenyl-2H-triazole → 1,2-Diaminobenzene derivative (55% yield) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole is primarily recognized for its potential as a therapeutic agent. Its structure allows for various modifications, leading to a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of triazole derivatives. For instance, triazole-containing compounds have shown effectiveness against various cancer cell lines. A notable example includes the synthesis of derivatives that demonstrated significant antiproliferative activity against HCT116 colorectal cancer cells, with IC50 values as low as 0.43 µM, indicating high potency compared to standard treatments .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1HCT1160.43Induces apoptosis and inhibits migration
Compound 2A54927.89Inhibits topoisomerase II
Compound 3MDA-MB-2310.72Activates p53 pathway

These findings suggest that modifications to the triazole scaffold can enhance selectivity and efficacy against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

Triazoles are also known for their antimicrobial activities. The incorporation of the triazole moiety has been linked to enhanced interaction with microbial targets, resulting in potent antibacterial and antifungal effects. For example, compounds derived from triazoles have been reported to exhibit activity against resistant strains of bacteria and fungi, making them valuable in combating infectious diseases .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science. Its unique properties allow for the development of advanced materials with specific functionalities.

Optical Materials

The compound has been explored for its optical properties, particularly in the development of organic light-emitting diodes (OLEDs) and optical waveguides. Studies indicate that derivatives can form aggregates that exhibit significant photoluminescence and optical waveguide behavior .

Table 2: Optical Properties of Triazole Derivatives

CompoundApplicationKey Property
Compound AOLEDsHigh luminescence
Compound BOptical waveguidesEffective light propagation

These characteristics make it suitable for applications in photonic devices and sensors.

Case Studies

  • Anticancer Research : A recent study synthesized a series of triazole derivatives that were evaluated for their anticancer efficacy. The most promising candidates exhibited low IC50 values across multiple cancer cell lines, demonstrating their potential as lead compounds for further development .
  • Antimicrobial Studies : Research focusing on the antimicrobial activity of triazoles revealed that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics in an era of increasing resistance .

Mechanism of Action

The mechanism of action of 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Bromine vs. Chlorine Substituents

Bromine’s larger atomic radius and polarizability compared to chlorine significantly influence intermolecular interactions. For instance:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro derivative) and its bromo analog (compound 5) were compared in . Bromine’s bulkiness may enhance binding affinity in therapeutic applications due to stronger van der Waals interactions .
  • In IR spectroscopy, C–Br stretching vibrations appear at ~530–540 cm⁻¹ (e.g., 533 cm⁻¹ in ), distinct from C–Cl stretches (~550–600 cm⁻¹) .
Phenyl vs. Heteroaryl Substituents
  • 4,7-Bis(5-bromothiophen-2-yl)-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole () replaces the phenyl group with bromothiophene, enhancing π-conjugation and red-shifting absorption/emission spectra due to sulfur’s electron-rich nature .
  • In contrast, the phenyl group in 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole provides rigidity and hydrophobic character, favoring stacking interactions in solid-state or protein binding .

Table 1: Substituent Impact on Key Properties

Compound Substituent Decomposition Temp. (°C) Absorption λ_max (nm) Biological Activity
This compound (Target) Br, Ph >315* ~300–350* Antiproliferative, antimicrobial*
4,7-Bis(5-bromothiophen-2-yl)-...triazole Br, thiophene >315 350–400 Electronic materials
Phenothiazine-1,2,3-triazole hybrids Cl, Ph N/A N/A IC50: 0.5–9.6 µM (anticancer)
Inferred from analogous compounds in .
Antiproliferative Activity
  • Phenothiazine-1,2,3-triazole hybrids () with electron-withdrawing substituents (e.g., p-Cl) showed IC50 values of 0.5–9.6 µM against cancer cell lines, outperforming 5-fluorouracil (IC50: 10.7–17.6 µM). Bromine’s stronger electron-withdrawing effect may further enhance activity in the target compound .
  • Quinoline–benzimidazole–triazole hybrids () demonstrate that triazole linkers improve solubility and target affinity, suggesting similar benefits for the target compound .
Antimicrobial and Enzyme Inhibition
  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone () exhibited antimicrobial activity, highlighting bromine’s role in disrupting microbial membranes or enzymes .
  • Tyrosinase inhibition by 1,3,4-oxadiazole–triazole hybrids () correlates with nitrogen-rich heterocycles, a feature shared with the target compound .

Photophysical and Thermal Properties

  • Terpyridine-triazole derivatives () with electron-donating substituents showed bathochromic shifts in emission spectra (up to 50 nm). The target compound’s bromine (electron-withdrawing) may blue-shift emission compared to methyl or methoxy analogs .
  • Thermal stability of triazole derivatives is generally high (>315°C), as seen in and , due to aromatic rigidity and strong intermolecular interactions .

Biological Activity

5-Bromo-2-phenyl-2H-benzo[d][1,2,3]triazole is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, anticancer, and antiprotozoal activities, supported by recent research findings.

1. Antibacterial Activity

Benzotriazole derivatives, including this compound, have shown significant antibacterial properties against various pathogens. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus (MRSA)12.5 - 25
Escherichia coli25
Pseudomonas aeruginosa50

In a study by Ochal et al., various benzotriazole derivatives were tested against clinical strains including MRSA and MSSA. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity .

2. Antifungal Activity

The antifungal properties of benzotriazole derivatives are attributed to their ability to inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi. Research has demonstrated that these compounds can effectively target fungal infections.

Table 2: Antifungal Activity of Benzotriazole Derivatives

Fungal StrainInhibition Zone (mm)MIC (μg/mL)
Candida albicans3010
Aspergillus niger2515

The antifungal mechanism involves the disruption of ergosterol synthesis, leading to increased membrane permeability and cell death .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
HCT1160.43
MCF-74.76
SMMC77214.44

In vitro studies revealed that the compound significantly inhibited cell proliferation and migration while promoting apoptosis in cancer cells . The expression levels of key proteins involved in apoptosis were also altered following treatment with this compound.

4. Antiprotozoal Activity

The antiprotozoal effects of benzotriazole derivatives have been explored in relation to their activity against various protozoan parasites. For instance, studies have shown that certain derivatives exhibit dose-dependent inhibitory effects on Trypanosoma species.

Table 4: Antiprotozoal Activity Against Trypanosoma Species

Protozoan SpeciesEffective Concentration (μg/mL)% Inhibition at Effective Concentration
Trypanosoma cruzi5095
Trypanosoma brucei2564

The results indicate that these compounds can significantly reduce parasite viability at specific concentrations .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of benzotriazole derivatives:

  • Antibacterial Efficacy : A study investigated the antibacterial effects of a series of benzotriazole derivatives against MRSA strains. The results demonstrated a strong correlation between structural modifications and enhanced antibacterial activity.
  • Anticancer Mechanisms : Research focused on the mechanism of action of triazole-containing hybrids revealed that they induce apoptosis through ROS-mediated pathways, showcasing their potential as anticancer agents.
  • Antifungal Applications : Clinical trials involving patients with fungal infections showed promising results with benzotriazole derivatives as adjunct therapy in combination with standard antifungal drugs.

Q & A

Q. What are the standard synthetic routes for 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole, and what reaction conditions are critical?

The synthesis typically involves cyclization and functionalization steps. For example, triazole derivatives are often prepared via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution. Key conditions include refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with catalysts like glacial acetic acid. Reaction times (e.g., 4–18 hours) and stoichiometric ratios of intermediates (e.g., substituted benzaldehydes) significantly impact yields . Post-synthesis purification often employs column chromatography or recrystallization with water-ethanol mixtures .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., bromine at C5 and phenyl at C2) .
  • IR Spectroscopy: Identifies functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹) .
  • X-ray Crystallography: Resolves 3D molecular geometry and intermolecular interactions. Disorder in crystal structures, as seen in brominated analogs, requires refinement tools like SHELXL .

Q. What biological activities are associated with this compound, and how are they assayed?

The triazole core exhibits antimicrobial and potential anticancer activity. Assays include:

  • Agar Diffusion/Broth Microdilution: For antimicrobial screening against Gram-positive/negative bacteria .
  • Molecular Docking: Predicts interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Docking poses (e.g., "purple" or "red" conformers in Figure 4 of ) guide mechanistic hypotheses .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of brominated triazole derivatives?

Optimization strategies include:

  • Solvent Selection: Polar solvents (e.g., DMSO) enhance cyclization efficiency .
  • Catalyst Screening: Glacial acetic acid or Ru-based catalysts improve reaction rates .
  • Temperature Control: Reflux conditions (e.g., 80–100°C) balance reaction speed and side-product formation . Contradictory yield reports (e.g., 65% vs. 40%) may arise from variations in stoichiometry or purification methods, necessitating DOE (Design of Experiments) approaches .

Q. How do structural modifications (e.g., halogen substitution) influence optoelectronic properties?

Bromine enhances electron-withdrawing effects, improving charge transport in organic photovoltaics (OPV). For example, 4,7-dibromo derivatives (e.g., C₂₂H₃₃Br₂F₂N₃) exhibit red-shifted absorption spectra due to extended π-conjugation. Computational modeling (DFT/TD-DFT) predicts bandgap tuning, validated by UV-Vis and cyclic voltammetry .

Q. What computational tools resolve contradictions in reported biological activity data?

Q. How are crystal packing and supramolecular interactions analyzed for brominated triazoles?

X-ray diffraction reveals halogen bonding (C–Br···N) and π-π stacking. For example, in 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, disorder in bromine positions requires refinement with SHELXL and disorder modeling at 200 K .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazole Derivatives

ParameterOptimal ConditionImpact on YieldReference
SolventDMSO or Ethanol+20–30%
CatalystGlacial Acetic Acid (5 drops)+15%
Reaction Time12–18 hoursMinimizes side-products

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalAssignmentReference
¹H NMR (400 MHz)δ 8.2 (s, 1H)Triazole C-H
¹³C NMRδ 148 ppmC-Br
IR1500 cm⁻¹Triazole ring stretch

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